molecular formula C10H10O4 B3126002 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 330555-87-8

7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B3126002
CAS No.: 330555-87-8
M. Wt: 194.18 g/mol
InChI Key: IWILLXGWBMSIQW-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and biological activity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets.

Properties

IUPAC Name

7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWILLXGWBMSIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C=CC(=C2)O)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2,4-dihydroxybenzoic acid (85.0 g) in trifluoroacetic acid (800 mL) was cooled in an ice/water bath as trifluoroacetic anhydride (500 mL) followed by the addition of acetone (100 mL). After the addition was complete, the ice/water bath was removed and the reaction mixture stirred for 24 hours before the volatiles were removed under vacuum using a rotary evaporator. The residue was cautiously added to a water/sodium bicarbonate suspension to afford a neutralized mixture. The mixture was extracted with ethyl acetate and the combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was triturated with dichloromethane to afford the product (I-1a) as an off-white solid.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 2,4-dihydroxybenzoic acid (85.0 g) in trifluoroacetic acid (800 mL) was cooled in an ice/water bath. Trifluoroacetic anhydride (500 mL) was added followed by acetone (100 mL). After the addition was complete, the ice/water bath was removed and the reaction mixture stirred for 24 hours before the volatiles were removed under vacuum using a rotary evaporator. The residue was cautiously added to a water/sodium bicarbonate suspension to afford a neutralized mixture. The mixture was extracted with ethyl acetate and the combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated. The residue was triturated with dichloromethane to afford the product as an off-white solid (50 g).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold mixture of 2,4-dihydroxybenzoic acid (25.9 g, 168.1 mmol), acetone (12.7 g, 218.5 mmol) and DMAP (1.03 g, 8.4 mmol) in 1,2-dimethoxyethane (DME) (96 mL) in an ice bath was added thionyl chloride (26.0 g, 218.5 mml) slowly. Resulting mixture was stirred at 0° C. for 1 h and then at rt for 23 h. Reaction mixture was quenched at 0° C. with saturated NaHCO3 solution (slowly with caution). After 200 mL of saturated NaHCO3 solution was added, NaHCO3 solid was added in small portion to the mixture until pH reaches 7-8. It was diluted with water (200 mL) and extracted with EtOAc (2×200 mL). Organic layers were combined and washed with brine, dried over MgSO4, filtered and concentrated. Crude residue was triturated with CH2Cl2 (100 mL). Solid was collected and dried to provide the title compound (10.4 g). 1H NMR (200 MHz, DMSO-d6): δ (ppm)=7.66 (d, J=7.8 Hz, 1H), 6.59 (d, J=7.8 Hz, 1H), 6.36 (s, 1H), 1.65 (s, 6H).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 3
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 4
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 5
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 6
7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

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